3,4-Diamino-5-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3,4-Diamino-5-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C8H6F3N3 . It has a molecular weight of 201.15 .
Molecular Structure Analysis
The molecular structure of “3,4-Diamino-5-(trifluoromethyl)benzonitrile” consists of a benzonitrile core with amino (-NH2) groups attached at the 3rd and 4th positions and a trifluoromethyl (-CF3) group attached at the 5th position .Physical And Chemical Properties Analysis
The predicted boiling point of “3,4-Diamino-5-(trifluoromethyl)benzonitrile” is 343.2±42.0 °C, and its predicted density is 1.44±0.1 g/cm3 . The compound has a predicted pKa value of 1.13±0.10 .Scientific Research Applications
C8H5F3N2\text{C}_8\text{H}_5\text{F}_3\text{N}_2C8H5F3N2
and CAS number 157554-49-9, exhibits remarkable reactivity and selectivity. Below, I’ve outlined six unique applications for this compound:Fluvoxamine Synthesis
3,4-Diamino-5-(trifluoromethyl)benzonitrile: serves as a key intermediate in the synthesis of fluvoxamine , an antidepressant and selective serotonin reuptake inhibitor (SSRI). Fluvoxamine is commonly used to treat obsessive-compulsive disorder (OCD), social anxiety disorder, and panic disorder. Researchers utilize this compound to access fluvoxamine through a series of chemical transformations .
Nickel-Catalyzed Arylcyanation
In organic synthesis, this compound participates in a fascinating reaction the : In organic synthesis, this compound participates in a fascinating reaction: the nickel-catalyzed arylcyanation of 4-octyne. This process involves the introduction of a cyano group (CN) into an aromatic ring using a nickel catalyst. The trifluoromethyl group enhances the reactivity of the benzonitrile, making it an ideal substrate for this transformation .
properties
IUPAC Name |
3,4-diamino-5-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-1-4(3-12)2-6(13)7(5)14/h1-2H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIFWZKDVRJGBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diamino-5-(trifluoromethyl)benzonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.